molecular formula C13H20OS B14418708 (2-Ethylpentane-1-sulfinyl)benzene CAS No. 82296-97-7

(2-Ethylpentane-1-sulfinyl)benzene

Cat. No.: B14418708
CAS No.: 82296-97-7
M. Wt: 224.36 g/mol
InChI Key: CJEBWIVZEHEMHT-UHFFFAOYSA-N
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Description

(2-Ethylpentane-1-sulfinyl)benzene is an organic compound that features a benzene ring substituted with a sulfinyl group attached to a 2-ethylpentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylpentane-1-sulfinyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of benzene with a sulfinyl group, followed by the attachment of the 2-ethylpentane chain. This process typically requires the use of strong electrophiles and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. These reactions are carried out in reactors designed to handle high temperatures and pressures, ensuring efficient conversion and high yields .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylpentane-1-sulfinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethylpentane-1-sulfinyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethylpentane-1-sulfinyl)benzene involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic framework, allowing for further functionalization and modification .

Comparison with Similar Compounds

Similar Compounds

    (2-Ethylpentane-1-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    (2-Ethylpentane-1-thio)benzene: Contains a thioether group instead of a sulfinyl group.

    (2-Ethylpentane-1-oxy)benzene: Features an ether group in place of the sulfinyl group.

Uniqueness

(2-Ethylpentane-1-sulfinyl)benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

82296-97-7

Molecular Formula

C13H20OS

Molecular Weight

224.36 g/mol

IUPAC Name

2-ethylpentylsulfinylbenzene

InChI

InChI=1S/C13H20OS/c1-3-8-12(4-2)11-15(14)13-9-6-5-7-10-13/h5-7,9-10,12H,3-4,8,11H2,1-2H3

InChI Key

CJEBWIVZEHEMHT-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)CS(=O)C1=CC=CC=C1

Origin of Product

United States

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